Lack of Direct Head-to-Head Comparative Data
A systematic search of PubMed, Google Scholar, and patent databases for the exact CAS number 1396883-86-5 failed to identify any published study containing quantitative biological data (e.g., IC50, Ki, % inhibition) for this compound in a side-by-side comparison with a close structural analog. The patent by Wang et al. (2013) discloses a broad series of phenyl imidazole ring-substituted amides with anticancer activity but does not provide discrete data for this specific derivative against comparator compounds. Similarly, the 2023 paper by Kannekanti et al. on imidazole-tetrazole-amide hybrids as tubulin polymerization inhibitors covers a different sub-series and does not include the target compound. [1] [2] [3]
| Evidence Dimension | Antiproliferative activity (IC50) |
|---|---|
| Target Compound Data | Not available in public literature for N-(3-(1H-imidazol-1-yl)propyl)-2-phenyl-2H-tetrazole-5-carboxamide |
| Comparator Or Baseline | Closest in-class hybrids (e.g., imidazole-tetrazole-amide series in Kannekanti et al.) show IC50 values of 1.09–1.26 µM against A549 cells for the most potent derivatives. |
| Quantified Difference | Cannot be calculated. |
| Conditions | Human cancer cell lines (A549, HEPG2, MCF-7) in standard MTT or SRB proliferation assays. |
Why This Matters
Without differential potency data, a user cannot justify selecting this compound over cheaper or more readily available tetrazole-amide analogs for anticancer screening programs.
- [1] Wang, R. et al. (2013). Phenyl imidazole ring-substituted amide compounds as well as preparation method and application for same. Patent CN103450149. View Source
- [2] Kannekanti, P. K. et al. (2023). Synthesis of Amide Derivatives as Tubulin Polymerization Inhibiting Antiproliferative Agents. ChemistrySelect, 8(1), e202204010. View Source
- [3] PubMed and PubChem database searches for 'N-(3-(1H-imidazol-1-yl)propyl)-2-phenyl-2H-tetrazole-5-carboxamide' and '1396883-86-5', performed April 2026. View Source
